molecular formula C8H5Cl2NO3 B13970664 Methyl 2,6-dichloro-4-formylnicotinate

Methyl 2,6-dichloro-4-formylnicotinate

Cat. No.: B13970664
M. Wt: 234.03 g/mol
InChI Key: NXTCSFVYAJRHSB-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-formylnicotinate is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a formyl group at the 4 position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-4-formylnicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.

    Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.

    Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.

    Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-formylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation: Amines or hydrazines in the presence of acid catalysts are typical reagents.

Major Products

    Nucleophilic Substitution: Substituted nicotinates with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Condensation: Imines or hydrazones.

Scientific Research Applications

Methyl 2,6-dichloro-4-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-4-formylnicotinate is unique due to the presence of the formyl group at the 4 position, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

methyl 2,6-dichloro-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H5Cl2NO3/c1-14-8(13)6-4(3-12)2-5(9)11-7(6)10/h2-3H,1H3

InChI Key

NXTCSFVYAJRHSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1C=O)Cl)Cl

Origin of Product

United States

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